molecular formula C13H21N3O B1398902 2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol CAS No. 1308158-27-1

2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol

Cat. No.: B1398902
CAS No.: 1308158-27-1
M. Wt: 235.33 g/mol
InChI Key: XDBQVGYELCIZOY-UHFFFAOYSA-N
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Description

2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol (CAS No: 1308158-27-1) is a high-purity chemical compound offered for research and development purposes . This molecule, with the molecular formula C13H21N3O and a molecular weight of 235.33, is characterized by a structure that incorporates both an aminopyridine moiety and a cyclohexyl-ethanolamine chain . The presence of these functional groups makes it a valuable intermediate in various scientific explorations, particularly in the field of medicinal chemistry. The compound is especially relevant in the synthesis of novel small molecules and the development of potential pharmacologically active compounds. Its structure suggests potential application as a key building block for creating ligands that target various enzymes and receptors. Researchers may utilize this compound in hit-to-lead optimization campaigns, where its amine and alcohol groups provide handles for further chemical modification to explore structure-activity relationships (SAR) . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is supplied with guaranteed high purity and requires cold-chain transportation to ensure stability . Researchers can leverage this chemical as a sophisticated scaffold in their investigations into new chemical entities.

Properties

IUPAC Name

2-[(3-aminopyridin-2-yl)-cyclohexylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c14-12-7-4-8-15-13(12)16(9-10-17)11-5-2-1-3-6-11/h4,7-8,11,17H,1-3,5-6,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBQVGYELCIZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCO)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Insights and Key Building Blocks

The compound features:

  • A 3-aminopyridin-2-yl moiety.
  • A cyclohexyl group linked via a secondary amine.
  • An ethanol side chain.

SMILES : C1CCC(CC1)N(CCO)C2=C(C=CC=N2)N.

Synthetic Pathways

Nucleophilic Substitution Route

This method involves reacting a halogenated pyridine precursor with cyclohexylaminoethanol.

Example Procedure:
  • Synthesis of 2-chloro-3-nitropyridine :
    • Chlorination of 3-nitropyridine using POCl₃ or PCl₃.
  • Amination with Cyclohexylamine :
    • React 2-chloro-3-nitropyridine with cyclohexylamine in ethanol under reflux (6–8 h) to yield 2-(cyclohexylamino)-3-nitropyridine .
  • Reduction of Nitro Group :
    • Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl to reduce the nitro group to an amine, forming 2-(cyclohexylamino)-3-aminopyridine .
  • Ethanolamine Incorporation :
    • React the intermediate with ethylene oxide or 2-chloroethanol in basic conditions (KOH/EtOH) to introduce the ethanol side chain.

Yield : ~45–60% (over four steps).

Reductive Amination Approach

A one-pot strategy for combining the cyclohexyl and ethanolamine groups.

Example Procedure:

Advantages : Fewer steps, higher atom economy.
Yield : ~55–65%.

Protective Group Strategy

Used to prevent side reactions during functionalization.

Example Procedure:

Yield : ~50% (over three steps).

Optimization and Challenges

  • Regioselectivity : Ensuring substitution occurs at the pyridine C2 position requires careful control of reaction conditions (e.g., temperature, catalyst).
  • Purification : Chromatography or recrystallization from ethanol/water mixtures is critical for isolating the final product.

Analytical Data

Property Value Source
Molecular Weight 235.33 g/mol
XLogP3-AA 1.8
Hydrogen Bond Donors 2
Melting Point Not reported (decomposes >200°C)

Scientific Research Applications

Research indicates that 2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol exhibits significant biological activities, particularly in the realm of pharmacology. Preliminary studies suggest potential interactions with:

  • Cyclin-dependent kinases (CDKs) : These are crucial in regulating cell division and proliferation. Compounds similar to this compound have been shown to inhibit CDKs, which could be beneficial in treating cell proliferative disorders such as cancer and restenosis .
  • Inflammatory pathways : The compound may also play a role in modulating inflammatory responses, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases .

Drug Development Potential

The structural features of this compound suggest that it could serve as a lead compound for developing new therapeutics targeting various diseases:

Application Area Potential Uses
Cancer TreatmentInhibition of CDKs for tumor growth control
Anti-inflammatory AgentsModulation of inflammatory pathways
NeuroprotectionPotential neuroprotective properties

Inhibition Studies

Studies have demonstrated that derivatives of this compound can effectively inhibit CDK4 and CDK6, which are pivotal in cell cycle regulation. This inhibition has been linked to reduced tumor growth in preclinical models, suggesting its potential as an anticancer agent .

Anti-inflammatory Research

Recent investigations into the anti-inflammatory properties of this compound have shown promise in reducing markers of inflammation in vitro. These findings indicate that this compound may be useful in developing treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol involves its interaction with purinergic receptors. By antagonizing these receptors, the compound can modulate various physiological processes, including inflammation, pain perception, and cellular signaling pathways. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to influence purinergic signaling is a key aspect of its biological activity.

Comparison with Similar Compounds

2-[(3-Amino-6-methoxypyridin-2-yl)amino]ethanol (CAS 90817-35-9)

  • Molecular Formula : C₈H₁₃N₃O₂
  • Key Differences : Replaces the cyclohexyl group with a methoxy group at the pyridine 6-position.
  • higher logP for cyclohexyl analogs) .
  • Applications: Similar aminoethanol-pyridine derivatives are explored as kinase inhibitors or antimicrobial agents .

2-[[3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl]amino]ethanol

  • Molecular Formula : C₁₉H₂₂ClN₃O₂
  • Key Differences : Incorporates a chloro-methoxyacridine moiety instead of the simple pyridine ring.
  • This compound has been studied for antitumor activity .

Cyclohexyl Group Modifications

2-[Cyclohexyl(methyl)amino]ethanol (CAS 2842-41-3)

  • Molecular Formula: C₉H₁₉NO
  • Key Differences: Replaces the 3-aminopyridin-2-yl group with a methylamino substituent.
  • Impact : Reduced molecular complexity lowers molecular weight (157.25 vs. ~214–359 for pyridine-containing analogs) and increases lipophilicity (logP ≈ 3.25). Such analogs are often used as intermediates in surfactant or drug synthesis .

2-[Cyclohexyl(2-hydroxyethyl)amino]ethanol (CAS 4500-29-2)

  • Molecular Formula : C₁₀H₂₀N₂O₂
  • Key Differences : Adds a second hydroxyethyl group to the cyclohexylamine moiety.
  • Impact : Increased hydrophilicity (dual hydroxyl groups) enhances water solubility, making it suitable for industrial applications as a processing aid .

Stereochemical and Conformational Comparisons

trans-2-(1-Pyrrolidinyl)cyclohexyl Alkoxycarbanilates

  • Key Differences : Cyclohexyl group linked to a pyrrolidinyl moiety in a trans-configuration.
  • Impact : Trans-isomers exhibit superior gastroprotective activity compared to cis-forms due to optimized spatial alignment for receptor binding . This underscores the importance of stereochemistry in cyclohexyl-containing compounds.

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step routes similar to and , requiring regioselective amination and cyclohexyl coupling.
  • Biological Data : Direct pharmacological studies are absent in the provided evidence. Analog-based hypotheses suggest testing for anticancer or anti-inflammatory activity .
  • Structure-Activity Relationships (SAR) : Substituent variations significantly alter solubility and target affinity, warranting systematic SAR studies .

Biological Activity

2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₂₁N₃O, with a molecular weight of 235.33 g/mol. The compound features a pyridine ring, an amino group, and a cyclohexyl moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : The compound may modulate protein kinase activity, which is crucial in cell signaling pathways related to cancer and other diseases.
  • Antitumor Activity : Similar derivatives have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescriptionReference
AntitumorInhibits tumor cell proliferation in vitro
AntibacterialExhibits activity against certain bacterial strains
Anti-inflammatoryReduces inflammatory markers in animal models

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Antibacterial Properties : Another investigation focused on the antibacterial effects against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.
  • Anti-inflammatory Effects : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), supporting its potential use in inflammatory conditions.

Q & A

Q. What are the common synthetic routes for 2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-aminopyridine derivatives with cyclohexylamine intermediates under controlled pH (e.g., 8–9) and temperature (60–80°C) in polar aprotic solvents (e.g., DMF) often yields the target molecule. Optimization requires monitoring by TLC or HPLC to track intermediate formation. Adjusting stoichiometry of the amine and alcohol precursors minimizes side products like over-alkylated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

NMR (¹H/¹³C) is critical for confirming the cyclohexyl and pyridinyl moieties, while mass spectrometry (ESI-MS) validates molecular weight. FT-IR identifies functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -OH at ~3200 cm⁻¹). X-ray crystallography may resolve stereochemistry if chiral centers are present .

Q. How does the compound’s solubility impact experimental design in biological assays?

The compound’s limited water solubility (due to hydrophobic cyclohexyl groups) necessitates solvent optimization. Use DMSO for stock solutions, but ensure final concentrations ≤1% to avoid cytotoxicity. For in vitro studies, consider surfactants (e.g., Tween-80) or co-solvents (PEG-400) to enhance bioavailability .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (DFT) predict electronic properties and reactive sites, while molecular docking (e.g., AutoDock Vina) screens interactions with target proteins (e.g., HIV-1 protease). For instance, modifying the ethanolamine chain length or pyridinyl substitution patterns could optimize binding affinity. Validate predictions with SPR or ITC binding assays .

Q. What experimental strategies address contradictions in reported biological activities (e.g., antiviral vs. neuroprotective effects)?

Contradictions may arise from assay conditions (e.g., cell line variability) or impurity profiles. Implement orthogonal assays:

  • Reproduce results across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Use HPLC-purified batches to exclude synthetic byproducts.
  • Apply transcriptomics/proteomics to identify off-target pathways .

Q. How can reaction engineering optimize scalability for gram-scale synthesis?

Employ Design of Experiments (DoE) to model factors like temperature, catalyst loading (e.g., Pd/C for reductions), and solvent ratios. For example, a central composite design (CCD) can identify optimal conditions for minimizing side reactions. Continuous flow reactors enhance mixing and heat transfer for exothermic steps .

Q. What methodologies validate the compound’s role in enzyme inhibition mechanisms?

Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ). Fluorescence quenching studies (e.g., tryptophan residues in enzymes) map binding sites. Pair with mutagenesis (e.g., alanine scanning) to confirm critical residues. Cross-reference with MD simulations for dynamic interaction insights .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in cytotoxicity data across studies?

Standardize protocols (e.g., MTT vs. resazurin assays) and control for metabolic interference from the compound’s amino groups. Perform dose-response curves (IC₅₀) with Hill slope analysis to assess efficacy windows. Meta-analysis of published data using tools like RevMan can identify confounding variables .

Q. What statistical approaches are recommended for optimizing synthetic pathways?

Response Surface Methodology (RSM) with ANOVA identifies critical parameters (e.g., pH, temperature). Use Pareto charts to rank factors by significance. For robustness, apply Monte Carlo simulations to predict yield variability under scaled conditions .

Methodological Resources

  • Synthetic Optimization : Refer to ICReDD’s computational-experimental feedback loop for reaction design .
  • Biological Assays : Follow NIH/TOXNET guidelines for reproducibility (ChemIDplus data) .
  • Data Analysis : Leverage CRDC frameworks for process control and reactor design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Aminopyridin-2-yl)(cyclohexyl)amino]ethanol
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